Cas no 83485-32-9 (1-methoxy-4-methyl-2-methylsulfanylbenzene)

1-メトキシ-4-メチル-2-メチルスルファニルベンゼンは、ベンゼン環にメトキシ基(-OCH₃)、メチル基(-CH₃)、およびメチルチオ基(-SCH₃)がそれぞれ1,4,2位に置換した芳香族化合物です。分子式C₉H₁₂OSで表され、有機合成中間体としての応用が期待されます。特に、メトキシ基とメチルチオ基の電子供与性により、求電子置換反応における反応性の制御が可能です。高い熱安定性と適度な極性を併せ持ち、溶媒への溶解性バランスに優れるため、医農薬品や機能性材料の合成プロセスでの利用が検討されています。

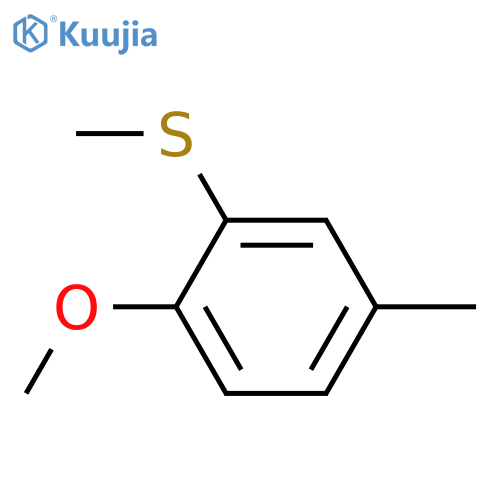

83485-32-9 structure

商品名:1-methoxy-4-methyl-2-methylsulfanylbenzene

1-methoxy-4-methyl-2-methylsulfanylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-methoxy-4-methyl-2-methylsulfanylbenzene

-

- MDL: MFCD11617766

- インチ: 1S/C9H12OS/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3

- InChIKey: GIFLAHDWCWHLJM-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=CC=C(C)C=C1SC

計算された属性

- せいみつぶんしりょう: 168.06088618g/mol

- どういたいしつりょう: 168.06088618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 34.5Ų

1-methoxy-4-methyl-2-methylsulfanylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB435363-1g |

2-Methoxy-5-methylphenyl methyl sulfide; . |

83485-32-9 | 1g |

€961.70 | 2025-02-19 | ||

| abcr | AB435363-5g |

2-Methoxy-5-methylphenyl methyl sulfide |

83485-32-9 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB435363-500mg |

2-Methoxy-5-methylphenyl methyl sulfide; . |

83485-32-9 | 500mg |

€701.20 | 2025-02-19 | ||

| abcr | AB435363-5 g |

2-Methoxy-5-methylphenyl methyl sulfide |

83485-32-9 | 5g |

€1,373.40 | 2023-07-18 | ||

| abcr | AB435363-1 g |

2-Methoxy-5-methylphenyl methyl sulfide |

83485-32-9 | 1g |

€594.40 | 2023-07-18 | ||

| abcr | AB435363-250mg |

2-Methoxy-5-methylphenyl methyl sulfide; . |

83485-32-9 | 250mg |

€507.00 | 2025-02-19 |

1-methoxy-4-methyl-2-methylsulfanylbenzene 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

83485-32-9 (1-methoxy-4-methyl-2-methylsulfanylbenzene) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83485-32-9)1-methoxy-4-methyl-2-methylsulfanylbenzene

清らかである:99%/99%/99%

はかる:250mg/500mg/1g

価格 ($):312.0/433.0/593.0